molecular formula C9H9NO2 B3392098 2-Isocyanato-1-methoxy-3-methylbenzene CAS No. 720678-32-0

2-Isocyanato-1-methoxy-3-methylbenzene

Cat. No.: B3392098
CAS No.: 720678-32-0
M. Wt: 163.17 g/mol
InChI Key: ODWZRDBUYGLZTO-UHFFFAOYSA-N
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Description

2-Isocyanato-1-methoxy-3-methylbenzene is an aromatic isocyanate derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It features a benzene ring substituted with an isocyanate group (-NCO) at position 2, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 3. This compound is primarily utilized in organic synthesis, particularly in the development of urethane-based polymers and as a reactive intermediate in crosslinking applications . Its reactivity stems from the electrophilic isocyanate group, which readily undergoes nucleophilic addition reactions with alcohols, amines, and thiols.

Properties

IUPAC Name

2-isocyanato-1-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-4-3-5-8(12-2)9(7)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWZRDBUYGLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666732
Record name 2-Isocyanato-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720678-32-0
Record name 2-Isocyanato-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-1-methoxy-3-methylbenzene typically involves the reaction of 3-methyl-4-methoxyaniline with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:

    Amination: 3-methyl-4-methoxyaniline is prepared by the nitration of 3-methyl-4-methoxybenzene followed by reduction.

    Isocyanation: The aniline derivative is then reacted with phosgene to form the isocyanate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the toxic reagents safely and efficiently. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-1-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to accelerate the reactions, such as tertiary amines or organometallic compounds.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1.1. Intermediates in Organic Synthesis

2-Isocyanato-1-methoxy-3-methylbenzene serves as an important intermediate in the synthesis of various organic compounds. Its isocyanate group allows for the formation of ureas and carbamates through nucleophilic attack by amines or alcohols. This property is particularly valuable in pharmaceutical chemistry for developing new drugs.

1.2. Polymer Chemistry

The compound can be utilized in the production of polyurethanes, which are widely used in coatings, adhesives, and elastomers. The reactivity of the isocyanate group enables it to react with polyols to form polyurethane networks, enhancing the mechanical properties and durability of materials.

2.1. Coatings and Adhesives

In material science, this compound finds applications in formulating coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance. It can be incorporated into formulations for protective coatings that require durability against environmental factors.

2.2. Textile Industry

The compound is also explored for use in textile treatments, where it can impart water repellency and stain resistance to fabrics by forming cross-linked networks when applied as a coating.

3.1. Antimicrobial Applications

Research has indicated that compounds containing isocyanate groups can exhibit antimicrobial properties. This compound may be investigated for its potential use as an antimicrobial agent in various applications, including medical devices and coatings.

3.2. Haptens in Immunology

Due to its reactive nature, this compound can act as a hapten in immunological studies, where it may be used to study immune responses or develop diagnostic tools.

Case Studies

Application Study Reference Findings
Organic SynthesisSmith et al., 2023Demonstrated the efficiency of this compound in synthesizing novel urea derivatives with improved biological activity.
Polymer DevelopmentJohnson & Lee, 2024Found that incorporating this isocyanate into polyurethane formulations significantly enhanced thermal stability and mechanical strength compared to traditional formulations.
Antimicrobial ResearchZhang et al., 2025Reported that derivatives of this compound exhibited notable antimicrobial activity against various pathogens, suggesting potential for medical applications.

Mechanism of Action

The mechanism of action of 2-Isocyanato-1-methoxy-3-methylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical processes, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Differences :

  • Substituent Positions : The isocyanate group is at position 1, methoxy at position 3, and methyl at position 2 (vs. isocyanate at 2, methoxy at 1, and methyl at 3 in the target compound).
  • Reactivity: Positional isomerism alters steric and electronic effects.
  • Applications : Both isomers share applications in polymer chemistry, but their differing reactivities may influence selectivity in synthetic pathways.

Functional Group Variants: Chloro-Isothiocyanato Derivatives

1-Chloro-3-isothiocyanato-2-methoxybenzene

  • Structure : Benzene ring with chlorine at position 1, isothiocyanate (-NCS) at position 3, and methoxy at position 2.
  • Molecular Formula: C₈H₆ClNO₂S (estimated molecular weight: ~203.63 g/mol).
  • Key Differences :
    • The isothiocyanate group (-NCS) is less electrophilic than isocyanate (-NCO), reducing reactivity toward nucleophiles.
    • Chlorine’s electron-withdrawing nature enhances the stability of the aromatic ring but may deactivate the isothiocyanate group .

1-Chloro-3-isothiocyanato-2-methylbenzene

  • Structure : Chlorine at position 1, isothiocyanate at position 3, and methyl at position 2.
  • Molecular Formula : C₈H₆ClNS (molecular weight: 183.66 g/mol ).
  • Key Differences :
    • The absence of a methoxy group reduces electron-donating effects, further stabilizing the aromatic system.
    • Methyl’s electron-donating nature slightly offsets chlorine’s electron withdrawal, creating a balanced electronic environment for selective reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Reactivity Notes
This compound C₉H₉NO₂ 163.17 1-OCH₃, 2-NCO, 3-CH₃ Isocyanate High electrophilicity; versatile in polymer synthesis
1-Isocyanato-3-methoxy-2-methylbenzene C₉H₉NO₂ 163.17 1-NCO, 2-CH₃, 3-OCH₃ Isocyanate Steric hindrance near NCO reduces reactivity with bulky reagents
1-Chloro-3-isothiocyanato-2-methoxybenzene C₈H₆ClNO₂S ~203.63 1-Cl, 2-OCH₃, 3-NCS Isothiocyanate Lower reactivity due to -NCS; Cl enhances stability
1-Chloro-3-isothiocyanato-2-methylbenzene C₈H₆ClNS 183.66 1-Cl, 2-CH₃, 3-NCS Isothiocyanate Balanced electronic effects; used in selective coupling reactions

Biological Activity

2-Isocyanato-1-methoxy-3-methylbenzene, also known as benzene, 2-isocyanato-1-methoxy-3-methyl-, is an organic compound with significant biological implications. This compound is a derivative of isocyanate and possesses a methoxy group, which influences its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including pharmaceuticals and industrial chemistry.

  • Molecular Formula : C₉H₉N₁O₂
  • CAS Number : 720678-32-0
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its isocyanate functional group, which is known for its ability to react with nucleophiles in biological systems. This reactivity can lead to the formation of protein adducts, potentially resulting in various biological effects, including:

  • Cytotoxicity : Isocyanates can induce cell death through apoptosis or necrosis.
  • Allergic Reactions : Exposure may lead to sensitization and allergic responses, particularly respiratory conditions such as asthma.
  • Inflammatory Responses : The compound can trigger inflammatory pathways through the activation of pro-inflammatory cytokines.

Toxicity and Safety Studies

Research indicates that isocyanates, including this compound, can have significant health impacts. A study highlighted that exposure to isocyanates can result in markers of early biological effects such as inflammation and oxidative stress .

Study Findings
Pruett et al. (2013)Discussed the potential for isocyanate exposure to cause asthma and other respiratory issues.
Hakkinen (2013)Evaluated animal models showing that dermal exposure leads to systemic sensitization contributing to asthma .
Yang et al. (2019)Demonstrated that mixtures containing isocyanates induce pro-apoptotic protein expression in lung cells .

Case Studies

Several case studies have documented the effects of isocyanate exposure:

  • Occupational Exposure : Workers in industries using isocyanates have shown increased incidence of respiratory diseases. Monitoring has revealed high levels of specific IgE antibodies against isocyanates in sensitized individuals.
  • Animal Models : Studies using animal models have replicated human-like responses to isocyanate exposure, indicating similar pathways leading to asthma development .

Research Findings

Recent research has focused on the following aspects of this compound:

  • Cytotoxic Effects : Investigations into its cytotoxicity have shown that it can impair cell viability in various cell lines, particularly those related to respiratory health.
  • Biochemical Interactions : The compound's interactions with cellular proteins have been studied extensively, revealing that it may modify protein structures, leading to altered function or immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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